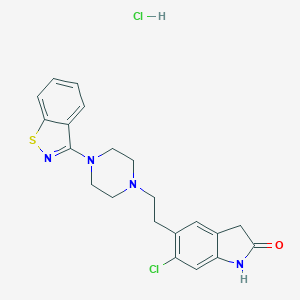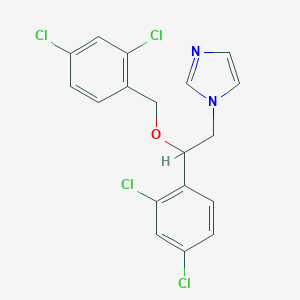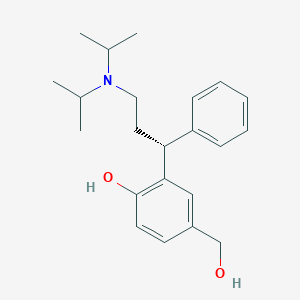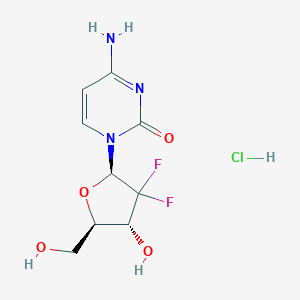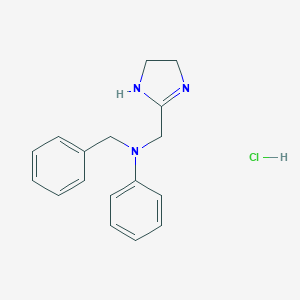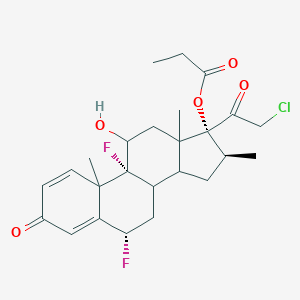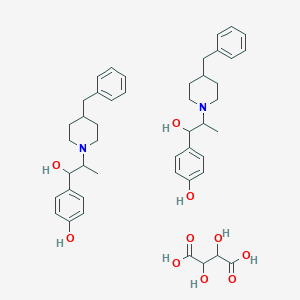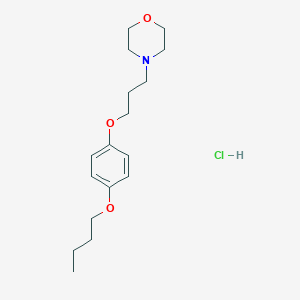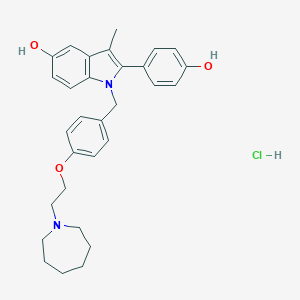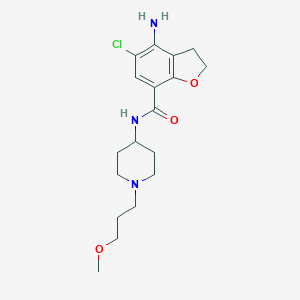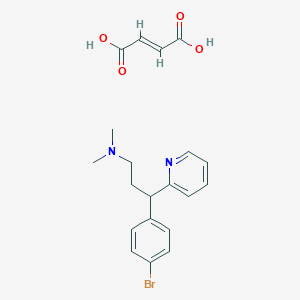
Montelukast sodium
Vue d'ensemble
Description
Synthesis Analysis
A modified and scalable procedure for the generation of montelukast has been presented . The present approach is recognized from the prior solutions in the application of inexpensive and accessible materials, which ensures very simple and economic production method . The synthetic way commonly indicative of operations utilized for Montelukast Sodium is shown in Scheme 1 .Molecular Structure Analysis
The molecular formula of Montelukast Sodium is C35H35ClNNaO3S . Its average mass is 608.165 Da and its monoisotopic mass is 607.192383 Da .Chemical Reactions Analysis
The key substitution reaction has been presented for the synthesis of Montelukast Sodium . This approach is capable to minimize an amount of impurities and lets the efficient production of Montelukast Sodium .Physical And Chemical Properties Analysis
The molecular formula of Montelukast Sodium is C35H36ClNO3S.Na and its molecular weight is 608.17 .Applications De Recherche Scientifique
Asthma Treatment
Montelukast Sodium is a leukotriene antagonist that has gained interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . It is currently commercialized in oral solid dosage forms .
Treatment of Allergic Rhinitis
Montelukast Sodium is widely used to treat allergic rhinitis by selectively inhibiting the cysteinyl leukotriene receptor found in the human respiratory tract .
3. Prevention and Treatment of Bronchopulmonary Dysplasia Montelukast Sodium has been studied for its efficacy and safety in preventing or treating Bronchopulmonary Dysplasia (BPD) in preterm infants . Although it may not alleviate the severity of BPD, it may shorten the duration of respiratory support and decrease the Pulmonary Severity Score (PSS) in very preterm infants .
4. Inhibiting Th17 Cell Differentiation and IL-17 Gene Expression Montelukast Sodium could inhibit the further development of airway inflammation in asthmatic mice by inhibiting Th17 cell differentiation and IL-17 gene expression .
Treatment of Non-Insulin-Dependent Diabetes Mellitus
Montelukast Sodium has been used for the treatment of non-insulin-dependent diabetes mellitus .
6. Treatment of Angina Pectoris and Hypertension Montelukast Sodium has also been used for the treatment of angina pectoris and hypertension .
Development of New Dosage Forms
There is ongoing research on the development of new dosage forms for Montelukast Sodium, such as the formation of supramolecular adducts with cyclodextrins, encapsulation in nanoparticles and liposomes, and others . These new dosage forms are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .
Microneedles for Delivery
Research is being conducted on the fabrication of pure-drug microneedles for the delivery of Montelukast Sodium .
Mécanisme D'action
Target of Action
Montelukast sodium is a selective and orally active leukotriene receptor antagonist . It primarily targets the cysteinyl leukotriene CysLT1 receptor . This receptor is found in the human airway, including airway smooth muscle cells and airway macrophages, and on other pro-inflammatory cells, including eosinophils and certain myeloid stem cells .
Mode of Action
Montelukast sodium works by blocking the action of leukotriene D4 in the lungs . This results in decreased inflammation and relaxation of smooth muscle . By inhibiting the cysteinyl leukotriene CysLT1 receptor, montelukast sodium prevents the development of edema, smooth muscle contraction, and inflammation .
Biochemical Pathways
The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors . By blocking these receptors, montelukast inhibits the actions of LTD-4 and prevents the development of edema, smooth muscle constriction, and inflammation .
Pharmacokinetics
The pharmacokinetics of montelukast are nearly linear for oral doses up to 50 mg . During once-daily dosing with 10-mg montelukast, there is little accumulation of the parent drug in plasma . Montelukast sodium is freely soluble in ethanol, methanol, and water and practically insoluble in acetonitrile .
Result of Action
The result of montelukast sodium’s action is a decrease in inflammation in the airways, making it easier to breathe . This relaxes the airways, relieves edema, and dampens down redness and irritation . It is used to prevent asthma attacks in adults and children at least 2 years old .
Action Environment
The action of montelukast sodium can be influenced by environmental factors. For example, it has been documented that montelukast can cause bronchodilation as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-HKHDRNBDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
158966-92-8 (Parent) | |
| Record name | Montelukast sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151767021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046450 | |
| Record name | Montelukast sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Montelukast Sodium | |
CAS RN |
151767-02-1 | |
| Record name | Montelukast sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151767021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montelukast sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONTELUKAST SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1O3J18SFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Montelukast Sodium?
A1: Montelukast Sodium is a potent and selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene type 1 (CysLT1) receptor [, , , , , , ].
Q2: What are the downstream effects of Montelukast Sodium binding to the CysLT1 receptor?
A2: By blocking CysLTs from binding to the CysLT1 receptor, Montelukast Sodium inhibits the bronchoconstriction, inflammation, and mucus secretion typically associated with asthma and allergic rhinitis [, , , , , , , , ].
Q3: What is the molecular formula and weight of Montelukast Sodium?
A3: The molecular formula of Montelukast Sodium is C35H35ClNNaO3S, and its molecular weight is 608.18 g/mol [, ].
Q4: What spectroscopic techniques are commonly used to characterize Montelukast Sodium?
A4: Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy are frequently employed for characterization and quantification of Montelukast Sodium in various formulations [, , , , ].
Q5: How does the choice of excipients affect the stability of Montelukast Sodium in pharmaceutical formulations?
A5: Studies have shown that certain excipients can impact the oxidative degradation of Montelukast Sodium, particularly at elevated temperatures and humidity. Careful selection of excipients is crucial for ensuring formulation stability and preventing the formation of degradation products like sulfoxide [].
Q6: What strategies are employed to enhance the stability of Montelukast Sodium in pharmaceutical formulations?
A6: To improve stability, several approaches are utilized, including the use of suitable packaging, optimization of manufacturing processes, and the incorporation of antioxidants or other stabilizing agents in the formulation [, , , ].
Q7: What is the typical route of administration for Montelukast Sodium, and what is its bioavailability?
A7: Montelukast Sodium is primarily administered orally, either as a tablet or chewable tablet. Its bioavailability after oral administration is approximately 64% [, , , ].
Q8: How is Montelukast Sodium metabolized in the body?
A8: Montelukast Sodium is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9 [, , ].
Q9: How is Montelukast Sodium eliminated from the body?
A9: Following metabolism, Montelukast Sodium is primarily excreted in the feces, with a small portion eliminated in urine [, , ].
Q10: What preclinical models are used to evaluate the efficacy of Montelukast Sodium?
A10: Ovalbumin (OVA)-sensitized mice are a common preclinical model used to study the efficacy of Montelukast Sodium in mimicking allergic asthma conditions [, , ].
Q11: What clinical trials have been conducted to assess the efficacy of Montelukast Sodium in humans?
A11: Numerous clinical trials have been conducted, evaluating its efficacy in treating asthma, allergic rhinitis, and exercise-induced bronchoconstriction (EIB). These studies have shown that Montelukast Sodium effectively reduces symptoms, improves lung function, and decreases the need for rescue medications [, , , , , , , ].
Q12: What are some of the known adverse effects associated with Montelukast Sodium?
A12: While generally well-tolerated, Montelukast Sodium can cause side effects such as headache, upper respiratory tract infection, fever, pharyngitis, cough, abdominal pain, and diarrhea [, ].
Q13: What analytical techniques are commonly used to quantify Montelukast Sodium in pharmaceutical formulations?
A13: Several methods are used, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers high sensitivity and selectivity for quantifying Montelukast Sodium in various matrices, including pharmaceutical formulations and biological fluids [, , , , ].
- UV-Visible Spectrophotometry: This widely used technique offers simplicity and speed for routine analysis of Montelukast Sodium in formulations, often employed in combination with chemometric methods for multi-component analysis [, , , , ].
- High-Performance Thin-Layer Chromatography (HPTLC): This method provides a cost-effective and efficient alternative for qualitative and quantitative analysis of Montelukast Sodium in pharmaceutical formulations [].
Q14: What is the importance of method validation in the context of analytical techniques for Montelukast Sodium?
A14: Method validation is crucial for ensuring the accuracy, precision, specificity, linearity, and robustness of any analytical method used to quantify Montelukast Sodium. This validation guarantees the reliability and reproducibility of the analytical data generated [, , , ].
Q15: What quality control measures are crucial during the manufacturing of Montelukast Sodium formulations?
A15: Stringent quality control is essential throughout the manufacturing process, encompassing raw material analysis, in-process controls, and finished product testing. These measures ensure the consistent quality, safety, and efficacy of Montelukast Sodium formulations [, ].
Q16: Have there been efforts to develop alternative drug delivery systems for Montelukast Sodium?
A16: Yes, research has focused on exploring alternative drug delivery systems to enhance patient compliance, bioavailability, and therapeutic efficacy. Examples include:* Buccal Films: These formulations aim to improve bioavailability by delivering the drug directly through the buccal mucosa [].* Floating Oral In-Situ Gels: This delivery system aims to prolong drug release in the gastrointestinal tract, potentially improving therapeutic outcomes [].* Chewable Tablets: This formulation provides a more convenient dosage form, particularly for pediatric patients who may have difficulty swallowing conventional tablets [, , ].* Inhalation Aerosol Powder: This delivery system targets the drug directly to the lungs, offering the potential for faster onset of action and reduced systemic exposure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



